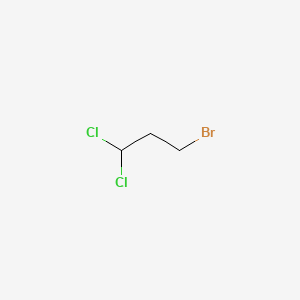

3-Bromo-1,1-dichloropropane

Description

Context within Halogenated Hydrocarbon Chemistry

Halogenated hydrocarbons are a class of organic compounds where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). libretexts.org 3-Bromo-1,1-dichloropropane is a prime example of a polyhalogenated hydrocarbon, containing both bromine and chlorine atoms. ontosight.ai This dual halogenation is significant as the presence of different halogens on the same carbon chain introduces varied reactivity. For instance, the carbon-bromine bond is generally weaker and more susceptible to nucleophilic attack than the carbon-chlorine bond, allowing for selective chemical transformations. quora.com

The study of such compounds is crucial for understanding reaction mechanisms, such as nucleophilic substitution and elimination reactions, which are fundamental in organic synthesis. The positioning of the halogen atoms in this compound, with two chlorine atoms on the first carbon and a bromine atom on the third, creates a distinct electronic environment that influences its chemical behavior.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. ontosight.ai Its trifunctional nature, possessing three reactive halogen sites, allows it to be a building block for a wide array of more complex molecules.

One of the key applications is in the synthesis of various cyclic and heterocyclic compounds. The differential reactivity of the C-Br and C-Cl bonds can be exploited to perform sequential reactions. For example, the bromine atom can be selectively displaced by a nucleophile, followed by a subsequent reaction involving the chlorine atoms to form a ring structure. This step-wise approach provides a high degree of control in the synthesis of targeted molecular architectures.

Furthermore, this compound is utilized in the formation of organometallic reagents. Reaction with metals like magnesium can lead to the formation of a Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds. The presence of the chlorine atoms can modulate the reactivity of the resulting organometallic species.

Overview of Current Research Trajectories

Current research involving this compound is multifaceted, exploring new synthetic methodologies and applications. One area of focus is the development of novel catalytic systems that can selectively activate specific C-X (carbon-halogen) bonds within the molecule. This includes the use of transition metal catalysts to facilitate cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Another research direction involves its use in the synthesis of biologically active molecules. For instance, it can serve as a precursor for compounds with potential pharmaceutical applications. ontosight.ai Researchers are investigating its incorporation into scaffolds that are known to exhibit biological activity, with the aim of creating new drug candidates.

Additionally, there is ongoing research into the mechanistic aspects of reactions involving this compound. Detailed kinetic and computational studies are being performed to gain a deeper understanding of the factors that govern its reactivity. This knowledge is crucial for optimizing existing synthetic routes and designing new, more efficient chemical transformations.

Interactive Data Table

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₅BrCl₂ |

| Molecular Weight | 191.88 g/mol |

| CAS Number | 36668-45-8 |

| Boiling Point | ~160-162°C |

| Melting Point | ~-35°C |

| Density | ~1.43 g/cm³ at 20°C |

Note: The physical properties presented are approximate values. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

36668-45-8 |

|---|---|

Molecular Formula |

C3H5BrCl2 |

Molecular Weight |

191.88 g/mol |

IUPAC Name |

3-bromo-1,1-dichloropropane |

InChI |

InChI=1S/C3H5BrCl2/c4-2-1-3(5)6/h3H,1-2H2 |

InChI Key |

BNBJWYVNNOQIRB-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1,1 Dichloropropane and Analogs

Halogenation Pathways and Regioselectivity Studies

Halogenation of alkanes typically proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. libretexts.org This pathway is notoriously difficult to control, often leading to a mixture of isomeric products. libretexts.orgunacademy.com The selectivity of the reaction is governed by the stability of the radical intermediate formed during the hydrogen abstraction step.

The introduction of a bromine atom into a dichloropropane substrate is a key pathway for synthesizing mixed bromochloropropanes. The regioselectivity of this reaction is dictated by the relative stability of the possible carbon radical intermediates. Tertiary radicals are more stable than secondary, which are in turn more stable than primary radicals. masterorganicchemistry.com This stability difference is due to hyperconjugation and dictates the bond dissociation energy of the C-H bonds.

Bromination is significantly more selective than chlorination. libretexts.org This enhanced selectivity is attributed to the Hammond postulate; the hydrogen abstraction step by a bromine radical is endothermic, meaning the transition state more closely resembles the radical product. masterorganicchemistry.com Consequently, the energetic differences between primary, secondary, and tertiary radicals have a much greater influence on the reaction rate, leading to a strong preference for substitution at the most stable position.

When considering a substrate like 1,1-dichloropropane (B1633073) for the synthesis of 3-Bromo-1,1-dichloropropane, hydrogen abstraction can occur at C-1, C-2, or C-3. The hydrogens on C-2 (methylene) and C-3 (methyl) are secondary and primary, respectively. The single hydrogen on C-1 is also secondary but is significantly influenced by the electron-withdrawing chlorine atoms, which can destabilize an adjacent radical. Therefore, abstraction at C-3 to form a primary radical is kinetically accessible, leading to the desired this compound, although mixtures with other isomers are possible depending on reaction conditions.

| Reactant | Halogen | Reaction Condition | 1-halopropane (%) | 2-halopropane (%) | Selectivity Ratio (2°:1°) |

|---|---|---|---|---|---|

| Propane (B168953) | Chlorine (Cl₂) | 25°C, light-induced | 45 | 55 | ~3.6 : 1 |

| Propane | Bromine (Br₂) | 25°C, light-induced | 3 | 97 | ~97 : 1 |

This table illustrates the pronounced difference in regioselectivity between the free-radical chlorination and bromination of propane. Data compiled from multiple sources. masterorganicchemistry.comlibretexts.org

Mixed halogenation techniques can be employed to synthesize compounds like this compound by introducing different halogens in separate steps. For instance, the free-radical chlorination of a brominated precursor, such as 1-bromopropane (B46711), can yield a mixture of dichlorobromopropane isomers. The potential products from the monochlorination of 1-bromopropane would be 1-bromo-1-chloropropane, 1-bromo-2-chloropropane, and 1-bromo-3-chloropropane (B140262). chegg.com The product distribution would depend on the relative reactivity of the primary versus secondary C-H bonds, with the less selective nature of chlorination likely leading to a significant mixture of isomers.

Another established route to a related compound, 1-bromo-3-chloropropane, involves the anti-Markovnikov free-radical addition of hydrogen bromide to allyl chloride. wikipedia.orgchemicalbook.com This reaction is often initiated by peroxides or UV light. chemicalbook.comgoogle.com This specific method highlights a different strategy where the carbon skeleton already contains one halogen, and the second, different halogen is introduced via an addition reaction to a double bond rather than substitution on an alkane.

While this compound itself is achiral, the principles of stereoselective synthesis are critical for producing its chiral analogs, such as 1-bromo-1,3-dichloropropane, in an enantiomerically enriched form. nih.govquora.com The development of methods for the stereocontrolled introduction of halogens is a significant area of research, particularly for the synthesis of complex molecules and pharmaceuticals.

Strategies for achieving stereoselectivity include:

Substrate Control: Using a chiral starting material to direct the approach of the halogenating agent to one face of the molecule.

Reagent/Catalyst Control: Employing chiral catalysts or reagents to create a chiral environment around an achiral substrate, leading to the preferential formation of one enantiomer.

Recent advancements have seen the development of catalytic systems for atroposelective halogenation, which is the selective synthesis of axially chiral compounds. For example, rhodium(III) complexes with chiral cyclopentadienyl (B1206354) (Cp) ligands have been used for the enantioselective C-H iodination of 1-aryl isoquinolines. mdpi.com Similarly, peptide-based catalysts have been developed for the atroposelective bromination of 3-arylquinazolin-4(3H)-ones. mdpi.com While these examples involve aromatic systems, the underlying principles of using a chiral catalyst to control the stereochemical outcome of a halogenation reaction are applicable to the synthesis of chiral halogenated propane analogs.

Catalytic Approaches in Halogenated Propane Synthesis

To improve the selectivity and efficiency of halogenation reactions, various catalytic methods are being explored. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers the potential for high selectivity under mild reaction conditions. The chlorination of propane has been studied as a homogeneous gas-phase reaction. acs.org In more complex systems, transition metal complexes can act as catalysts. For example, specific rhodium and palladium catalysts have been shown to be effective in enantioselective C-H halogenation reactions, demonstrating the potential of homogeneous catalysis to achieve high levels of control. mdpi.com These reactions often proceed through a mechanism involving C-H activation at the metal center, followed by functionalization. While widely applied to more complex substrates, the application of such catalysts to simple alkanes like dichloropropane remains a challenging but active area of research.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for reuse. cbseacademic.nic.in Solid acid catalysts are one important class that has received considerable attention as an alternative to corrosive homogeneous catalysts. cbseacademic.nic.in

In the context of halogenated propane synthesis, various solid catalysts have been investigated. Many catalytic systems have been explored for the conversion of low molecular weight dichloroalkanes, including those based on activated carbon, zeolites, and various metal oxides like aluminum oxide. e3s-conferences.org For instance, the dehydrochlorination of 1,2-dichloropropane (B32752) to produce allene (B1206475) and methylacetylene has been studied using catalysts such as γ-Al2O3 and zeolites (CaX). e3s-conferences.org While this is a different transformation, it demonstrates the utility of heterogeneous catalysts in activating C-Cl bonds. More directly, vanadium oxide on ceria (VOx/CeO2) has been shown to be a highly selective and stable catalyst for the destruction of 1,2-dichloroethane (B1671644), indicating its potential for reactions involving haloalkanes. researchgate.net

Green Chemistry Principles in Synthetic Design

The synthesis of halogenated compounds such as this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles influence the entire lifecycle of a synthetic route, from the choice of starting materials to the solvents used and the waste generated.

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. free.fr Historically, the synthesis of halogenated alkanes has often employed chlorinated solvents like carbon tetrachloride or chloroform (B151607), which are now recognized as hazardous and environmentally persistent.

Modern approaches to synthesizing this compound and its analogs focus on using greener solvents. Several pharmaceutical companies and academic institutions have developed solvent selection guides that rank solvents based on environmental, health, and safety (EHS) criteria. libretexts.org These guides categorize solvents into classes such as "Preferred," "Usable," and "Undesirable." For instance, solvents like ethanol (B145695), isopropanol, and ethyl acetate (B1210297) are often preferred, while halogenated solvents, aromatic hydrocarbons like benzene, and ethers are typically classified as undesirable or hazardous. The goal is to replace high-impact solvents with more benign alternatives without compromising reaction efficiency.

Interactive Table: Solvent Selection Guide based on Green Chemistry Principles This table provides a classification of common laboratory solvents according to green chemistry guidelines.

| Classification | Solvents |

| Recommended | Water, Ethanol, Isopropanol (i-PrOH), n-Butanol, Ethyl acetate (EtOAc), Isopropyl acetate (i-PrOAc) |

| Problematic | Heptane, Toluene, Methylcyclohexane, Acetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO) |

| Hazardous | Diethyl ether, Pentane, Hexane, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane |

| Highly Hazardous | Benzene, Carbon tetrachloride (CCl₄), Chloroform, 1,2-Dichloroethane (DCE) |

Optimization involves not only choosing a greener solvent but also minimizing the total volume used, for example, by running reactions at higher concentrations.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The ideal reaction has a 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts. researchgate.net

Addition reactions, such as the free-radical addition used to synthesize many halogenated propanes, are inherently high in atom economy. A plausible route to this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3-dichloropropene.

The reaction is as follows: CH₂=CH-CHCl₂ + HBr → Br-CH₂-CH₂-CHCl₂

Calculation of Atom Economy:

Molecular Weight of 3,3-dichloropropene (C₃H₄Cl₂): 110.97 g/mol

Molecular Weight of Hydrogen Bromide (HBr): 80.91 g/mol

Total Molecular Weight of Reactants: 110.97 + 80.91 = 191.88 g/mol

Molecular Weight of this compound (C₃H₅BrCl₂): 191.88 g/mol who.int

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (191.88 / 191.88) x 100 = 100%

This calculation demonstrates that, theoretically, this synthetic pathway is perfectly efficient in terms of atom economy, as all atoms of the reactants are incorporated into the single desired product. This contrasts sharply with substitution or elimination reactions, which inherently generate byproducts and thus have lower atom economies.

Radical and Photochemical Synthesis Pathways

Radical reactions offer powerful methods for forming carbon-halogen bonds, often with regioselectivity that is complementary to ionic pathways. Photochemistry provides a means to initiate these reactions under mild conditions.

Free-radical addition is a key method for synthesizing haloalkanes from alkenes. researchgate.net The synthesis of this compound via the addition of HBr to 3,3-dichloropropene proceeds through a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. chemguide.co.uk This reaction typically yields the anti-Markovnikov product, where the bromine atom adds to the carbon atom of the double bond that is bonded to the most hydrogen atoms. researchgate.net

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) or by UV light, which generates a bromine radical (Br•) from HBr. chemguide.co.uknih.gov

Propagation: This is a two-step cycle. First, the bromine radical adds to the terminal carbon of the 3,3-dichloropropene double bond. This regioselectivity is driven by the formation of the more stable secondary radical on the carbon adjacent to the dichloromethyl group. Second, this alkyl radical abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which continues the chain. researchgate.net

Termination: The chain reaction is terminated when two radical species combine. This can involve two bromine radicals, two alkyl radicals, or a bromine and an alkyl radical. chemguide.co.uk

This pathway is highly effective for C-Br bond formation, as the H-Br bond is weak enough to be cleaved homolytically under standard radical-generating conditions. researchgate.net

A significant advancement in radical chemistry is the use of visible light to initiate reactions. youtube.com Unlike traditional methods that may require high heat or high-energy UV radiation, visible-light photoredox catalysis can generate radicals under exceptionally mild conditions. acs.org This approach often involves a photocatalyst that absorbs visible light and then engages in a single-electron transfer process with a substrate to generate a radical species.

While specific protocols for the visible-light-induced synthesis of this compound are not widely documented, the principles are directly applicable. A potential pathway could involve a photocatalyst that, upon irradiation with blue LEDs, abstracts an electron from a suitable bromine source to generate a bromine radical. This radical would then participate in the addition reaction to a dichloropropene precursor as described above. Such methods represent a greener, more energy-efficient alternative for the synthesis of halogenated propanes and their analogs. youtube.comacs.org

Telomerization and Oligomerization Reactions involving Halogenated Propane Precursors

Telomerization is a radical process that reacts a "telogen" (XY), which is a chain transfer agent, with multiple units of a "taxogen" (M), which is a monomer like an alkene. The result is a mixture of low molecular weight oligomers, or "telomers," with the general structure X-(M)n-Y. researchgate.net Halogenated propanes and propenes are valuable precursors in these reactions.

In this context, a polyhalogenated alkane, such as bromoform (B151600) (CHBr₃) or carbon tetrachloride (CCl₄), can act as the telogen. The taxogen can be a halogenated alkene, such as vinylidene chloride or a dichloropropene isomer. The reaction is initiated by radical initiators, leading to the formation of a series of adducts where the fragments of the telogen cap the ends of a short polymer chain.

For example, the telomerization of vinyl chloride with chloroform (CHCl₃) has been studied to produce 1,1,1,3-tetrachloropropane (B89638) and higher adducts. researchgate.net This process demonstrates how halogenated precursors can be used to build more complex chlorinated alkanes. These telomers can serve as intermediates for further functionalization.

Interactive Table: Examples of Telomerization with Halogenated Precursors

| Telogen (X-Y) | Taxogen (Monomer) | Example Telomer Product (n=1) |

| Chloroform (HCCl₃) | Vinyl Chloride | 1,1,1,3-Tetrachloropropane |

| Carbon Tetrachloride (CCl₄) | Ethylene | 1,1,1,3-Tetrachloropropane |

| Bromoform (HCBr₃) | Vinylidene Chloride | 1,1,3,3,3-Pentabromopropane |

Controlling the molar ratio of telogen to taxogen is crucial; a high excess of the telogen is typically used to favor the formation of the simplest 1:1 adduct and minimize the production of higher molecular weight oligomers.

Novel Precursors and Starting Materials for this compound Synthesis

The exploration of novel precursors and starting materials for the synthesis of this compound and its analogs is a dynamic area of research, driven by the need for more efficient, cost-effective, and sustainable synthetic routes. While traditional methods have been well-established, recent investigations have focused on alternative starting points that may offer advantages in terms of availability, reactivity, and the ability to introduce structural diversity.

One promising avenue of research involves the utilization of readily available haloalkenes. For instance, 1,1-dichloro-1-propene has been identified as a key precursor. Its reaction with a brominating agent can lead to the formation of bromo-dichloro-propane derivatives. The specific isomer obtained is dependent on the reaction conditions and the choice of reagents.

Another significant precursor that has been investigated is 1,1,3-trichloropropane (B1619012). This compound can undergo a variety of transformations to yield the desired this compound. These reactions often involve nucleophilic substitution or rearrangement pathways. The versatility of 1,1,3-trichloropropane makes it a valuable starting material for accessing a range of halogenated propanes.

Furthermore, the synthesis of analogs, such as 1-bromo-3-chloropropane, has provided insights into potential precursors for this compound. The established synthesis of 1-bromo-3-chloropropane from the free-radical addition of hydrogen bromide to allyl chloride highlights the utility of unsaturated precursors. While not a direct synthesis of the target compound, this methodology suggests that appropriately substituted allyl derivatives could serve as viable starting materials.

The table below summarizes various synthetic methodologies for this compound and its analogs from different precursors, highlighting the reagents, conditions, and yields where available.

| Precursor | Target Compound/Analog | Reagents | Conditions | Yield |

| 1,1-Dichloropropene (B165177) | 3-Bromo-1,1-dichloroprop-1-ene | N-Bromosuccinimide (NBS) | Not specified | Not specified |

| 1,1,3-Trichloropropane | 3-Bromo-1,1-dichloroprop-1-ene | Not specified | Not specified | Not specified |

| Allyl chloride | 1-Bromo-3-chloropropane | Hydrogen bromide | Free-radical addition | Not specified |

It is important to note that while these precursors show promise, the direct synthesis of this compound from novel starting materials is still an area of active development. Further research is needed to optimize reaction conditions and to fully explore the scope of these and other potential precursors.

Elucidation of Reactivity and Reaction Mechanisms of 3 Bromo 1,1 Dichloropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 3-Bromo-1,1-dichloropropane predominantly occur at the C-Br bond, owing to the superior leaving group ability of the bromide ion compared to the chloride ion.

Investigation of Leaving Group Efficacy (Bromine vs. Chlorine)

In the context of nucleophilic substitution reactions, the efficacy of a leaving group is a critical determinant of reaction rate. For this compound, the key comparison lies between the bromine and chlorine atoms. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to several factors:

Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of a substitution reaction.

Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.

These factors collectively contribute to the preferential cleavage of the C-Br bond when this compound is subjected to nucleophilic attack. Experimental studies on similar mixed halalkanes, such as 1-bromo-3-chloropropane (B140262), have shown that nucleophilic substitution occurs selectively at the carbon bearing the bromine atom. For instance, the reaction of 1-bromo-3-chloropropane with sodium cyanide in aqueous ethanol (B145695) yields 4-chlorobutanenitrile as the sole organic product, demonstrating the significantly higher reactivity of the C-Br bond.

| Property | Bromine (Br) | Chlorine (Cl) | Implication for Leaving Group Ability |

|---|---|---|---|

| Atomic Radius (pm) | 114 | 99 | Larger size leads to greater polarizability and better charge stabilization. |

| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Lower electronegativity results in a weaker bond to carbon. |

| C-X Bond Dissociation Energy (kJ/mol) | ~290 | ~346 | Weaker bond is more easily broken. |

| Basicity of X⁻ | Weaker Base | Stronger Base | Weaker bases are better leaving groups. |

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a pivotal role in the kinetics and selectivity of nucleophilic substitution reactions of this compound. The polarity of the solvent and its ability to solvate ions can significantly influence the reaction pathway.

Polar Protic Solvents: Solvents such as water, ethanol, and methanol (B129727) are capable of hydrogen bonding. These solvents are effective at solvating both cations and anions. In the context of nucleophilic substitution, polar protic solvents can stabilize the carbocation intermediate in an SN1 reaction and also solvate the nucleophile, which can hinder its reactivity in an SN2 reaction.

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess a dipole moment but lack acidic protons for hydrogen bonding. They are adept at solvating cations but leave anions (nucleophiles) relatively unsolvated and thus more reactive. This enhances the rate of SN2 reactions.

For this compound, which is a primary alkyl halide, the SN2 mechanism is generally favored. Therefore, the use of a polar aprotic solvent would be expected to accelerate the rate of nucleophilic substitution.

| Solvent Type | Examples | Effect on Nucleophile | Favored Mechanism for Primary Halides | Expected Impact on this compound |

|---|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (EtOH) | Solvates and stabilizes the nucleophile, reducing its reactivity. | Slower SN2 | Decreased rate of substitution. |

| Polar Aprotic | Acetone, DMSO, DMF | Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. | Faster SN2 | Increased rate of substitution. |

| Nonpolar | Hexane, Benzene | Poor solubility of most nucleophiles. | Very slow reaction rates. | Generally unsuitable for these reactions. |

Mechanistic Pathways of Substitution (SN1, SN2, SNi)

The primary mechanistic pathways for nucleophilic substitution are SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The SNi (substitution nucleophilic internal) mechanism is less common.

SN2 Mechanism: As a primary alkyl halide, this compound is expected to react predominantly via the SN2 mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance is a major factor, and primary halides are least hindered, favoring this pathway.

SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. Primary carbocations are highly unstable, making the SN1 pathway highly unfavorable for this compound under typical conditions.

SNi Mechanism: This mechanism involves the leaving group becoming part of the nucleophile, and it is generally observed in reactions of alcohols with thionyl chloride. It is not a likely pathway for the reactions of this compound with common nucleophiles.

Elimination Reactions (Dehydrohalogenation)

Elimination reactions, specifically dehydrohalogenation, can compete with nucleophilic substitution, particularly in the presence of a strong, sterically hindered base.

Kinetic Studies of Product Formation

The dehydrohalogenation of this compound would involve the removal of a hydrogen atom from the adjacent carbon (C2) and the bromide from C3 to form an alkene. The expected product would be 1,1-dichloro-2-propene. The kinetics of this elimination would likely follow an E2 (elimination bimolecular) pathway, which is a concerted, one-step process. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.

| Base | Base Strength | Steric Hindrance | Expected Major Pathway | Expected Major Product(s) |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Strong | Unhindered | SN2 with some E2 | 3-Ethoxy-1,1-dichloropropane and 1,1-dichloro-2-propene |

| Potassium tert-Butoxide (KOtBu) | Strong | Hindered | E2 | 1,1-dichloro-2-propene |

| Sodium Hydroxide (NaOH) | Strong | Unhindered | SN2 with some E2 | 3-hydroxy-1,1-dichloropropane and 1,1-dichloro-2-propene |

Influence of Catalysts and Reaction Conditions

Dehydrohalogenation reactions can be influenced by catalysts and specific reaction conditions. While strong bases are the most common reagents to promote elimination, certain catalysts can also facilitate this process. For chlorinated hydrocarbons, catalysts such as palladium on alumina (B75360) (Pd/Al₂O₃) have been used in reductive dehalogenation processes. In the context of dehydrohalogenation, solid catalysts like alumina (Al₂O₃) and silica-alumina can be employed at elevated temperatures to promote the elimination of HX. These catalysts can provide an active surface for the reaction to occur, potentially lowering the activation energy for the elimination pathway.

The reaction conditions, particularly temperature, also play a crucial role. Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Electrophilic and Radical Reactions

The reactivity of this compound is significantly influenced by the presence of multiple halogen atoms, which polarize the carbon framework and provide sites for radical reactions.

Radical Intermediates and Chain Propagation

Free radical reactions, often initiated by UV light or a radical initiator, proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgsavemyexams.com In the context of this compound, a key step in chain propagation is the abstraction of a hydrogen atom by a radical (X•) to form an alkyl radical. srmist.edu.in

The stability of the resulting radical intermediate is a crucial factor determining the regioselectivity of the reaction. libretexts.orgmasterorganicchemistry.com The order of radical stability is tertiary > secondary > primary. srmist.edu.in Hydrogen abstraction from this compound can occur at three positions:

Abstraction from C-1: Forms a secondary radical (Br-CH₂-CH₂-ĊCl₂). This radical is stabilized by the two adjacent chlorine atoms through resonance.

Abstraction from C-2: Forms a secondary radical (Br-CH₂-ĊH-CHCl₂).

Abstraction from C-3: Forms a primary radical (Br-ĊH-CH₂-CHCl₂), which is destabilized by the adjacent electron-withdrawing bromine atom.

The C-H bond strength is inversely related to the stability of the radical formed upon its homolytic cleavage. masterorganicchemistry.com Therefore, the C-H bond at the C-1 position is likely the weakest due to the stabilizing effect of the two chlorine atoms on the resulting radical. Consequently, radical reactions are most likely to be initiated at the C-1 position.

A typical chain propagation sequence would be:

Step 1 (Abstraction): Br-CH₂-CH₂-CHCl₂ + X• → Br-CH₂-CH₂-ĊCl₂ + HX

Step 2 (Reaction): Br-CH₂-CH₂-ĊCl₂ + X₂ → Br-CH₂-CH₂-CXCl₂ + X•

This cycle continues until termination occurs, which involves the combination of any two radical species. chemistrystudent.com

Dissociative Electron Attachment Processes

Dissociative electron attachment (DEA) is a process where a molecule captures a free, low-energy electron to form a transient negative ion (TNI), which then spontaneously dissociates into a stable negative ion and a neutral radical fragment. researchgate.net For halogenated compounds, this process is highly significant and typically leads to the cleavage of a carbon-halogen bond. aps.org

For this compound, two primary DEA channels are expected:

e⁻ + Br-CH₂-CH₂-CHCl₂ → [Br-CH₂-CH₂-CHCl₂]⁻* → Br⁻ + •CH₂-CH₂-CHCl₂

e⁻ + Br-CH₂-CH₂-CHCl₂ → [Br-CH₂-CH₂-CHCl₂]⁻* → Cl⁻ + Br-CH₂-CH₂-ĊHCl

Studies on analogous compounds, such as 1-bromo-3-chloropropane, show that the formation of the bromide ion (Br⁻) is the dominant process at very low electron energies (near 0 eV). researchgate.net This is because the C-Br bond is generally weaker than the C-Cl bond, and the bromine atom has a higher electron affinity. Therefore, it is predicted that the primary DEA channel for this compound will be the formation of Br⁻. The formation of Cl⁻ would likely occur at a slightly higher electron energy.

| Reactant | Primary Fragmentation Channel | Secondary Fragmentation Channel | Expected Peak Energy Range |

|---|---|---|---|

| Br-CH₂-CH₂-CHCl₂ | Formation of Br⁻ | Formation of Cl⁻ | ~0-1 eV |

Oxidative Transformations

Specific research on the oxidative transformations of this compound is limited. Generally, polyhalogenated alkanes are relatively resistant to oxidation due to the high electronegativity of the halogen atoms, which decreases the electron density on the carbon skeleton. Strong oxidizing agents under harsh conditions would likely be required to induce a reaction, which could lead to a complex mixture of degradation products, including carbonyl compounds and carbon-halogen bond cleavage.

Rearrangement Reactions

While there is no specific literature detailing rearrangement reactions of this compound, the potential for such reactions exists, particularly through carbocation intermediates that may form under certain conditions (e.g., E1 or Sₙ1).

If the bromide ion were to leave, a primary carbocation would form at C-3 (Br-CH₂-CH₂-⁺CH₂). This is highly unstable and could potentially undergo a 1,2-hydride shift from the C-2 position to form a more stable secondary carbocation (Br-CH₂-⁺CH-CH₃). This rearranged carbocation could then be trapped by a nucleophile or undergo elimination.

Alternatively, if a chloride ion were to leave from the C-1 position, it would form a secondary carbocation (Br-CH₂-CH₂-⁺CHCl) that is destabilized by the remaining electron-withdrawing chlorine atom. Rearrangements from this intermediate are less predictable without experimental data. Such carbocation-mediated reactions often require catalysis, for example by a Lewis acid, to facilitate the departure of the halide. msu.edu

Comparative Reactivity Studies with Other Halogenated Propane (B168953) Isomers

The reactivity of this compound is best understood when compared with its structural isomers, such as 1-bromo-3-chloropropane.

In nucleophilic substitution reactions (Sₙ2), both this compound and 1-bromo-3-chloropropane possess a primary bromide, which is typically a good substrate for Sₙ2 attack. industrialchemicals.gov.au However, the gem-dichloro group at the C-1 position in this compound has a strong electron-withdrawing inductive effect. This effect would be transmitted through the carbon chain, making the C-3 carbon more electrophilic and potentially more susceptible to nucleophilic attack compared to the C-3 carbon in 1-bromo-3-chloropropane.

In elimination reactions, the presence of the gem-dichloro group in this compound significantly increases the acidity of the β-hydrogens at C-2 compared to the β-hydrogens in 1-bromo-3-chloropropane. This would likely facilitate E2 elimination reactions for this compound.

In radical reactions, the C-1 position of this compound is activated towards hydrogen abstraction due to the stabilizing effect of the two chlorine atoms. In contrast, 1-bromo-3-chloropropane has three sets of secondary hydrogens, all of which would lead to the formation of secondary radicals upon abstraction. The reactivity would be more distributed across the molecule compared to the more selective abstraction expected for this compound.

| Compound | Structure | Predicted Sₙ2 Reactivity at C-Br | Predicted E2 Reactivity | Most Likely Site of H-Abstraction |

|---|---|---|---|---|

| This compound | Br-CH₂-CH₂-CHCl₂ | Enhanced by -I effect of CCl₂ | Enhanced by acidic β-hydrogens | C-1 (forms CCl₂ radical) |

| 1-Bromo-3-chloropropane | Br-CH₂-CH₂-CH₂-Cl | Standard for primary bromide | Standard for primary halide | C-1, C-2, or C-3 (forms secondary radical) |

Applications of 3 Bromo 1,1 Dichloropropane in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

The presence of multiple reactive sites in 3-bromo-1,1-dichloropropane, including the carbon-bromine and carbon-chlorine bonds, allows for its use as a foundational component in the synthesis of more complex molecular architectures.

While specific research detailing the direct use of this compound for the synthesis of other polyhalogenated organic compounds is limited, its structure suggests its potential as a precursor. The differential reactivity of the bromine and chlorine atoms could, in principle, be exploited for sequential reactions to introduce additional halogen atoms or other functional groups, thereby creating more complex polyhalogenated structures.

The propane (B168953) backbone of this compound allows it to function as a three-carbon linker or spacer to connect different molecular fragments. By undergoing nucleophilic substitution at the bromine- and chlorine-bearing carbons, this molecule can bridge two separate chemical entities, thereby constructing larger, more elaborate molecular scaffolds. This strategy is valuable in medicinal chemistry and materials science for creating libraries of compounds with varying spatial arrangements of functional groups.

Utilization in Polymer Chemistry and Material Science

Halogenated compounds can serve as monomers or building blocks for the synthesis of functional polymers. While the direct polymerization of this compound is not widely reported, its bifunctional nature suggests potential applications in step-growth polymerization. For example, reaction with a dinucleophile could lead to the formation of a linear polymer containing dichlorinated repeating units. The presence of chlorine atoms in the polymer backbone could impart specific properties, such as flame retardancy or altered solubility.

Intermediate in Agrochemical Research

The development of new agrochemicals, such as insecticides, herbicides, and fungicides, is an active area of research. Halogenated organic molecules often exhibit potent biological activity. While direct application of this compound as an agrochemical is not documented, its derivatives, particularly those based on the 1,1-dichloropropene (B165177) scaffold, have shown promise. For instance, a series of 1,1-dichloropropene derivatives have been synthesized and shown to possess significant insecticidal activity. These findings suggest that this compound could serve as a valuable intermediate in the synthesis of new and effective agrochemical agents.

Integration of this compound into Multi-Component Reactions Remains an Exploratory Area in Advanced Organic Synthesis

Despite the versatility of multi-component reactions (MCRs) in the efficient construction of complex molecular architectures, the application of this compound as a key building block in such transformations is not extensively documented in readily available scientific literature. MCRs are highly valued in organic synthesis for their ability to combine three or more reactants in a single step, leading to high atom economy and structural diversity. However, specific examples and detailed research findings on the integration of this compound into these elegant reaction cascades are notably scarce.

The unique trifunctional nature of this compound, featuring a reactive bromine atom and a geminal dichloro group on a propane scaffold, theoretically positions it as a potentially valuable substrate for various synthetic strategies. The distinct reactivity of the bromo and chloro substituents could, in principle, be exploited in a sequential or one-pot fashion to introduce multiple points of diversity in a target molecule.

While the broader field of MCRs has seen significant advancements in the synthesis of a wide array of heterocyclic and carbocyclic frameworks, the specific role of this compound within this domain appears to be an underexplored niche. Extensive searches of chemical databases and scholarly articles did not yield concrete examples or dedicated studies detailing its participation in well-established MCRs or in the development of novel multi-component strategies.

Consequently, the generation of detailed research findings, data tables showcasing reaction conditions, yields, and synthesized products, or a thorough discussion of its application in advanced organic synthesis through multi-component reactions is not possible based on the currently available information. Further research and exploration would be necessary to elucidate the potential of this compound as a versatile component in this important class of chemical transformations.

Computational and Theoretical Chemical Investigations of 3 Bromo 1,1 Dichloropropane

Quantum Chemical Calculations

Extensive searches of scientific literature and chemical databases did not yield specific studies on the quantum chemical calculations of 3-bromo-1,1-dichloropropane. Therefore, no data is available for the following subsections.

Electronic Structure Analysis

No published research specifically detailing the electronic structure analysis of this compound could be identified.

Density Functional Theory (DFT) Studies of Reaction Pathways

There are no available studies that have utilized Density Functional Theory (DFT) to investigate the reaction pathways of this compound.

Ab Initio and Composite Model Calculations

No specific ab initio or composite model calculations for this compound have been reported in the reviewed literature.

Molecular Dynamics Simulations

No records of molecular dynamics simulations specifically focused on this compound were found in the public domain. Consequently, there is no information for the subsequent sections.

Solvent Effects on Conformational Dynamics

There is no available research on the effects of solvents on the conformational dynamics of this compound.

Reaction Trajectory Analysis

No studies concerning the reaction trajectory analysis of this compound have been published.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a chemical with its activity or a specific property. These models are instrumental in predicting the behavior of new or untested compounds, thereby accelerating research and reducing the need for extensive laboratory experiments.

Predictive QSPR/QSAR models for the reactivity of this compound are crucial for understanding its chemical behavior in various environments. While specific QSPR/QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, models for broader classes of halogenated alkanes can provide valuable insights. These models typically employ a range of molecular descriptors to quantify the structural and electronic features of the molecules.

Commonly used descriptors for modeling the reactivity of haloalkanes include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and molecular connectivity indices.

Quantum chemical descriptors: Derived from quantum mechanical calculations, these include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges on atoms, and dipole moments. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Steric descriptors: These account for the three-dimensional shape and size of the molecule, which can influence its ability to interact with other reactants.

A hypothetical QSPR model for predicting the rate constant (log k) of a reaction involving this compound might take the following form:

log k = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Steric Parameter) + ...

Where β coefficients are determined through statistical regression analysis of a training set of related compounds. For this compound, the presence of both bromine and chlorine atoms at different positions introduces electronic and steric complexities that would need to be carefully parameterized in such a model.

Table 1: Illustrative Molecular Descriptors for QSPR/QSAR Modeling of Halogenated Propanes

| Descriptor Type | Specific Descriptor | Typical Influence on Reactivity |

| Electronic | HOMO Energy | Higher values often correlate with increased nucleophilicity/reactivity towards electrophiles. |

| Electronic | LUMO Energy | Lower values often correlate with increased electrophilicity/reactivity towards nucleophiles. |

| Electronic | Mulliken Charge on C-Br carbon | A more positive charge can indicate a higher susceptibility to nucleophilic attack. |

| Steric | Molar Volume | Larger volumes may hinder the approach of reactants, decreasing reaction rates. |

| Topological | Wiener Index | Reflects the branching of the carbon skeleton and can influence physical properties and reactivity. |

This table presents a generalized overview of descriptors and their typical influences. The actual impact can vary depending on the specific reaction mechanism.

QSAR models can also be developed to predict the outcome of chemical reactions, such as identifying the major product or predicting the regioselectivity and stereoselectivity. For this compound, which possesses multiple reactive sites, such models would be particularly valuable. The compound can potentially undergo nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions.

Machine learning algorithms, such as random forests and neural networks, have been successfully applied to predict reaction outcomes for a wide range of organic reactions. nih.gov These models are trained on large datasets of known reactions and learn to recognize patterns in the reactants, reagents, and reaction conditions that lead to specific products.

For this compound, a machine learning-based QSAR model could be trained to predict, for example, the ratio of substitution to elimination products under a given set of conditions. The input features for such a model would include descriptors for the substrate (this compound), the nucleophile/base, the solvent, and the temperature.

Table 2: Factors Influencing Reaction Outcomes of this compound for QSAR Analysis

| Factor | Parameter | Expected Correlation with Outcome |

| Substrate Structure | Steric hindrance around C-Br | Increased hindrance may favor elimination over substitution. |

| Nucleophile/Base | Basicity (pKb) | Stronger bases generally favor elimination reactions. |

| Nucleophile/Base | Nucleophilicity | Stronger, less hindered nucleophiles favor substitution. |

| Solvent | Polarity (Dielectric Constant) | Polar protic solvents can stabilize carbocation intermediates, potentially favoring SN1-type reactions. |

| Temperature | Reaction Temperature | Higher temperatures generally favor elimination over substitution. |

This table provides a qualitative illustration of factors that would be quantified in a QSAR model to predict reaction outcomes.

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation and structural elucidation.

For this compound, the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be achieved through methods such as Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CHCl₂) | 75.8 |

| C2 (-CH₂-) | 44.1 |

| C3 (-CH₂Br) | 29.7 |

Data sourced from PubChem. nih.gov These are computationally predicted values and may differ from experimental results.

The validation of these predicted spectra would involve comparison with experimentally obtained spectra. Discrepancies between predicted and experimental values can often be rationalized by considering factors such as solvent effects, conformational averaging, and the limitations of the chosen computational level of theory.

Table 4: Representative Predicted Vibrational Frequencies for a Haloalkane Structure Similar to this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | 2900-3000 | Medium | Medium |

| CH₂ Scissor | 1400-1480 | Medium | Weak |

| CH₂ Wag/Twist | 1150-1350 | Medium-Weak | Weak |

| C-C Stretch | 800-1200 | Weak | Medium |

| C-Cl Stretch | 600-800 | Strong | Strong |

| C-Br Stretch | 500-600 | Strong | Strong |

| C-C-C Bend | < 500 | Medium | Medium |

This table is illustrative and shows typical frequency ranges for the types of bonds present in this compound. Actual calculated values would be specific to the molecule's geometry and electronic structure.

Transition State Characterization and Activation Energy Determination

A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS) and the determination of the associated activation energy (Ea). Computational chemistry provides tools to locate transition state structures and calculate their energies, offering deep insights into reaction mechanisms and kinetics.

For reactions involving this compound, such as nucleophilic substitution or dehydrohalogenation, computational methods can be employed to model the reaction pathway. This involves identifying the geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Ab initio and DFT methods are commonly used to perform these calculations. For instance, in a hypothetical Sₙ2 reaction with a nucleophile, the transition state would feature an elongated C-Br bond and a partially formed bond between the carbon and the incoming nucleophile.

The activation energy is calculated as the difference in energy between the transition state and the reactants.

Eₐ = E(Transition State) - E(Reactants)

While specific transition state calculations for this compound are not widely published, studies on similar haloalkanes provide a framework for what to expect. For example, computational studies on the dehalogenation of 1,2-dichloroethane (B1671644) have utilized semiempirical and ab initio methods to characterize the transition state and calculate the activation barrier. nih.gov Similarly, DFT and transition state theory have been used to investigate HF and HCl elimination from 1-fluoro-2-chloroethane. rsc.org

Table 5: Illustrative Calculated Activation Energies for Reactions of Halogenated Alkanes

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Sₙ2 Substitution | CH₃Cl + Cl⁻ | DFT | ~25-30 |

| E2 Elimination | CH₃CH₂Br + OH⁻ | DFT | ~20-25 |

| Dehydrochlorination | CH₂ClCH₂F | CCSD(T) | ~50-60 |

This table provides representative activation energies for reaction types relevant to this compound, based on computational studies of simpler, related molecules. These values are intended for illustrative purposes only.

The computational determination of activation energies allows for the prediction of reaction rates via transition state theory. These theoretical rates can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Advanced Analytical Methodologies for Research on 3 Bromo 1,1 Dichloropropane

Chromatographic Separation Techniques

Chromatography is indispensable for separating 3-Bromo-1,1-dichloropropane from complex matrices, such as reaction mixtures or environmental samples. The choice of technique depends on the volatility of the analyte and the nature of the analysis.

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. It is extensively used to determine the purity of synthesized batches and to monitor the progress of chemical reactions in real-time.

In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For halogenated hydrocarbons, columns with a non-polar or mid-polar stationary phase are often employed. who.int A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. cntropmed.com By analyzing aliquots of a reaction mixture over time, GC can track the consumption of reactants and the formation of this compound and any volatile byproducts, allowing for reaction optimization. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Halogenated Propane (B168953) Analysis

| Parameter | Condition |

| Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.32 mm, 3.0 µm film) cntropmed.com |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial Temp: 60°C, hold for 2 min; Ramp: 10°C/min to 200°C; Hold for 5 min |

| Split Ratio | 5:1 cntropmed.com |

While GC is ideal for the parent compound, High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing less volatile or thermally sensitive derivatives and reaction products of this compound. This is particularly useful in functionalization reactions where more polar groups are introduced.

Reverse-phase HPLC (RP-HPLC) is the most common mode used. sielc.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Compounds are separated based on their hydrophobicity; more polar products will elute earlier than less polar ones. A UV detector is often suitable if the reaction products contain a chromophore. sielc.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or products for further analysis. sielc.com

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), provide unparalleled capabilities for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile compounds. After separation by GC, molecules enter the mass spectrometer where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight, and the fragmentation pattern provides structural information. researchgate.net For this compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum provides unambiguous confirmation of its elemental composition. who.int

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) offers extremely high sensitivity and selectivity for analyzing compounds in complex mixtures, especially at trace levels. researchgate.netumb.edu This technique is ideal for reaction products of this compound that are more suited to LC separation. After separation, the analyte is ionized and a specific precursor ion is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. umb.edu

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to gain information about its structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound (Cl₂CH-CH₂-CH₂-Br), the spectrum is expected to show three distinct signals corresponding to the three different methylene (B1212753) and methine groups. The proton on C1 (adjacent to two chlorine atoms) would be the most deshielded, appearing furthest downfield as a triplet. The proton on C3 (adjacent to the bromine atom) would appear as a triplet, and the central C2 protons would appear as a multiplet (a quintet) due to coupling with the protons on both C1 and C3. The integration of these signals would be in a 1:2:2 ratio.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A signal is observed for each chemically non-equivalent carbon atom. For this compound, three signals are expected. nih.gov The carbon atom bonded to the two chlorine atoms (C1) would be significantly downfield, while the carbon bonded to bromine (C3) would also be deshielded, but to a lesser extent. yale.edudocbrown.info The central carbon (C2) would be the most upfield of the three.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. A COSY spectrum would show correlations between the protons on adjacent carbons (C1-H with C2-H₂, and C2-H₂ with C3-H₂), confirming the connectivity. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C1-H | ~5.8 - 6.2 | Triplet (t) | ~75 - 85 |

| C2-H₂ | ~2.5 - 2.9 | Multiplet (m) | ~40 - 45 |

| C3-H₂ | ~3.5 - 3.9 | Triplet (t) | ~30 - 35 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the CH and CH₂ groups typically appear in the 2900-3000 cm⁻¹ region. The CH₂ bending (scissoring) vibrations are found around 1450 cm⁻¹. The most diagnostic peaks for this molecule are in the fingerprint region (below 1500 cm⁻¹), where the C-Cl and C-Br stretching vibrations occur. The C-Cl stretches are typically found in the 600-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, generally between 500-650 cm⁻¹. docbrown.info

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, bonds with low polarity can sometimes be more easily observed in a Raman spectrum. For this compound, Raman spectroscopy would also detect the C-H, C-Cl, and C-Br stretching and bending modes, providing confirmatory data to that obtained from IR spectroscopy.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | 2900 - 3000 |

| CH₂ Bend (Scissoring) | ~1450 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into electronic transitions within a molecule. For a compound to be active in the typical UV-Vis range (200-800 nm), it generally requires the presence of chromophores, which are functional groups containing π-systems or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions.

This compound, as a saturated haloalkane, lacks double or triple bonds and therefore does not possess a π-system. Its electronic structure consists primarily of sigma (σ) bonds and non-bonding (n) electron pairs on the halogen atoms. The possible electronic transitions are σ→σ* and n→σ*.

σ→σ Transitions:* These transitions involve promoting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. They are high-energy transitions and typically require light of wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

n→σ Transitions:* The bromine and chlorine atoms in the molecule possess non-bonding electrons (lone pairs). These electrons can be excited to a sigma anti-bonding orbital. These transitions also characteristically occur at the lower end of the UV spectrum, generally below 200 nm.

Consequently, this compound is not expected to exhibit significant absorbance in the standard 200-800 nm UV-Vis range, and this technique is generally not applicable for its routine characterization or quantification unless specialized vacuum UV equipment is employed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a crystal, one can generate a diffraction pattern that, through mathematical analysis, yields a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details.

This methodology is strictly applicable to substances in the solid state. Given that this compound is a liquid at standard temperature and pressure, its structural analysis via X-ray crystallography would necessitate in-situ crystallization at low temperatures. As of now, a published crystal structure for this compound is not available in crystallographic databases.

Should such an analysis be performed, it would provide definitive data on the molecule's solid-state conformation, intramolecular interactions, and intermolecular packing forces. The table below outlines the type of structural parameters that would be determined.

| Parameter | Information Provided |

| Bond Lengths | Precise distances between C-C, C-H, C-Cl, and C-Br atoms. |

| Bond Angles | Angles between adjacent bonds, e.g., Cl-C-Cl, Br-C-C. |

| Torsional Angles | Dihedral angles defining the molecule's conformation. |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit. |

| Intermolecular Contacts | Information on how molecules pack together in the crystal. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of an unambiguous elemental formula from the exact mass. The theoretical monoisotopic mass of this compound (C₃H₅⁷⁹Br³⁵Cl₂) can be calculated with high precision and compared to the experimentally measured value to confirm its elemental composition. nih.gov

| Parameter | Value |

| Molecular Formula | C₃H₅BrCl₂ |

| Theoretical Exact Mass | 189.89517 Da |

| Experimentally Measured Mass | Typically within ± 0.001 Da of the theoretical value |

This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. This provides detailed structural information and allows for the elucidation of fragmentation pathways.

The mass spectrum of this compound is complicated by the natural isotopic abundances of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a characteristic pattern for the molecular ion [M]⁺ and any halogen-containing fragments. The molecular ion region would exhibit a cluster of peaks corresponding to the different isotopic combinations.

Upon electron ionization, the molecule would undergo fragmentation through various pathways, including the loss of halogen atoms or neutral molecules like HCl. A plausible fragmentation pathway could involve the initial loss of a bromine radical, which is a common fragmentation for bromoalkanes due to the relative weakness of the C-Br bond.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

| [C₃H₅BrCl₂]⁺ (190) | Loss of Bromine radical | [C₃H₅Cl₂]⁺ (111) | Br• (79) |

| [C₃H₅BrCl₂]⁺ (192) | Loss of Bromine radical | [C₃H₅Cl₂]⁺ (111) | Br• (81) |

| [C₃H₅BrCl₂]⁺ (190) | Loss of Chlorine radical | [C₃H₅BrCl]⁺ (155) | Cl• (35) |

| [C₃H₅Cl₂]⁺ (111) | Loss of HCl | [C₃H₄Cl]⁺ (75) | HCl (36) |

Note: m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl) for simplicity.

Electrochemical and Conductometric Methods in Mechanistic Studies

Electrochemical methods, such as cyclic voltammetry, and conductometric methods are used to study redox-active species and measure the electrical conductivity of solutions, respectively. This compound is a neutral, saturated organic molecule that is not electrochemically active under typical conditions. It does not readily undergo oxidation or reduction within the standard potential windows of common solvents and electrolytes. Similarly, as a non-ionic compound, it does not contribute to the conductivity of a solution.

Therefore, these methods are generally not applicable for the direct analysis or characterization of this compound itself. However, they could be employed in a research context to study specific reactions involving the compound, such as mechanistic studies of its reductive dehalogenation by chemical or electrochemical means, where the consumption of the substrate or the generation of ionic products could be monitored.

Advanced Elemental Analysis and Halogen Determination

Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental check of purity and identity. For this compound (C₃H₅BrCl₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 3 | 36.033 | 18.78% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.63% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 41.65% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 36.95% |

| Total | - | - | 191.883 | 100.00% |

Modern techniques for precise halogen determination often involve the decomposition of the compound followed by quantification of the resulting halide ions. A common method is oxygen flask combustion or digestion in a Parr bomb, where the organic compound is completely oxidized, converting the covalently bonded halogens into bromide (Br⁻) and chloride (Cl⁻) ions. These ions can then be quantitatively analyzed using techniques such as ion chromatography or potentiometric titration.

Mechanistic Environmental and Biotransformation Studies of Halogenated Propanes Excluding Direct Toxicity and Safety Profiles

Environmental Fate and Degradation Mechanisms

The environmental persistence and transformation of 3-Bromo-1,1-dichloropropane are governed by several abiotic processes. These include its stability in water, its degradation by light, and its potential for electrochemical breakdown.

Hydrolytic Stability in Aqueous Environments

Interactive Data Table: Hydrolysis of Related Halogenated Propanes Note: Data for structurally similar compounds is presented to infer the potential behavior of this compound.

Photochemical Degradation Pathways

In the atmosphere, halogenated compounds are primarily degraded by photochemical reactions. For 1-bromo-3-chloropropane (B140262), it is estimated that the vapor-phase compound is broken down by reacting with photochemically produced hydroxyl radicals, with a calculated atmospheric half-life of approximately 18 days. who.int The atmospheric degradation of 1-bromopropane (B46711) also proceeds via oxidation initiated by hydroxyl radicals, leading to products like bromoacetone, which has a much shorter atmospheric photolysis lifetime of only a few hours. researchgate.net This suggests that this compound, when released into the atmosphere, will likely exist in the vapor phase and undergo degradation through reaction with hydroxyl radicals. who.int The initial attack by a hydroxyl radical would abstract a hydrogen atom, leading to a halogenated propyl radical. This radical would then react with oxygen to form a peroxy radical, initiating a series of reactions that ultimately break down the molecule.

Electrochemical Dechlorination Mechanisms

Electrochemical reduction offers a promising method for the detoxification of halogenated organic compounds. tsijournals.com Studies on related compounds like 1,3-dichloropropane (B93676) and 1,2-dibromoethane (B42909) show that reductive dehalogenation can be effectively achieved at catalytic cathodes. researchgate.net The mechanism is highly dependent on the structure of the compound. For instance, geminal polychloroethanes (where halogens are on the same carbon) typically undergo a sequential hydrodechlorination, where one chlorine atom is removed in each reduction step. researchgate.net In contrast, vicinal dihaloalkanes (halogens on adjacent carbons) often involve the removal of two halogen atoms in a single two-electron process to form an alkene. researchgate.net

Biotransformation Pathways by Microorganisms

Microorganisms have evolved diverse enzymatic systems to degrade halogenated hydrocarbons, playing a crucial role in their environmental remediation.

Enzymatic Dehalogenation Mechanisms (e.g., Haloalkane Dehalogenases)

A primary mechanism for the microbial degradation of compounds like this compound is through the action of haloalkane dehalogenases (HLDs). nih.govwikipedia.orgebi.ac.uk These hydrolytic enzymes catalyze the cleavage of carbon-halogen bonds, converting haloalkanes into the corresponding alcohols, a halide ion, and a proton. ebi.ac.ukmuni.cz HLDs possess broad substrate specificity, acting on a variety of mono-, di-, and trisubstituted halogenated hydrocarbons. nih.gov The catalytic mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the halogen, leading to the formation of a covalent alkyl-enzyme intermediate. wikipedia.org This is followed by the hydrolytic cleavage of this intermediate by a water molecule, which is activated by a histidine residue, releasing the alcohol product and regenerating the free enzyme. wikipedia.orgmuni.cz Several bacterial strains, such as Pseudomonas cichorii and Rhodococcus rhodochrous, have been identified that produce HLDs capable of degrading compounds like 1,3-dichloropropene (B49464) and other haloalkanes. nih.govnih.govresearchgate.net

Interactive Data Table: Characteristics of Haloalkane Dehalogenases (HLDs)

Metabolic Activation Mechanisms (e.g., Glutathione (B108866) Conjugation, Cytochrome P450 Oxidation)

In addition to direct enzymatic dehalogenation, halogenated propanes can be metabolically activated, a process that can sometimes lead to detoxification but can also form reactive intermediates.

Glutathione Conjugation: A major metabolic pathway for many halogenated hydrocarbons is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This process is a key detoxification route for compounds like 1-bromopropane and 1,3-dichloropropene. nih.govdntb.gov.ua The reaction involves the nucleophilic attack of the thiol group of GSH on the electron-deficient carbon of the carbon-halogen bond, displacing the halide ion. nih.gov This forms a glutathione conjugate, which can be further metabolized and excreted as mercapturic acids. For this compound, conjugation with GSH is a highly probable metabolic pathway, serving to detoxify and facilitate the elimination of the compound.

Cytochrome P450 Oxidation: Cytochrome P450 (CYP) monooxygenases are another critical family of enzymes involved in the metabolism of foreign compounds. nih.gov These enzymes catalyze the oxidation of a wide range of substrates. For halogenated alkanes, CYP-mediated oxidation typically involves the hydroxylation of a C-H bond. researchgate.net The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to form a highly reactive iron(IV)-oxo species (Compound I). nih.gov This species can abstract a hydrogen atom from the alkane substrate, leading to a carbon radical and an iron-bound hydroxyl group, which then recombine to form the hydroxylated product. nih.gov Studies on 1,2-dichloropropane (B32752) have shown that its metabolism and resulting hepatotoxicity are exclusively catalyzed by the CYP2E1 isozyme. nih.gov Therefore, it is plausible that this compound could also be a substrate for CYP enzymes, leading to hydroxylated metabolites that can be more readily conjugated and excreted.

Bioaccumulation Mechanisms in Environmental Matrices (focused on chemical pathways)

The potential for a chemical to bioaccumulate in organisms is dependent on several factors, including its lipophilicity, molecular size, and susceptibility to metabolic transformation. For short-chain halogenated hydrocarbons like this compound, the primary chemical pathway for bioaccumulation is passive diffusion from the environmental matrix (e.g., water, soil) into the lipid-rich tissues of an organism.

The lipophilicity of a compound is a key determinant of its bioaccumulation potential and is often quantified by the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P). A higher log Kow value indicates a greater tendency for the chemical to partition into fatty tissues. The estimated log P for this compound is 2.7. nih.gov This value suggests a moderate potential for bioaccumulation.

The bioaccumulation of short-chain chlorinated paraffins (SCCPs), which are structurally analogous to this compound, has been studied more extensively. Research on SCCPs indicates that bioaccumulation factors (BAFs) tend to increase with the octanol-water partition coefficient. nih.gov This suggests that for this compound, partitioning into biological membranes from the surrounding environment is a plausible mechanism. The molecule's relatively small size would also facilitate its transport across cell membranes.

Once absorbed into an organism, the fate of this compound is determined by the balance between storage in lipid tissues and metabolic biotransformation. Halogenated alkanes can be metabolized through various enzymatic pathways, including oxidation and conjugation. nih.gov These biotransformation processes generally increase the water solubility of the compound, facilitating its excretion and thereby reducing its bioaccumulation potential. The extent to which this compound is metabolized in various organisms is not documented in the available literature. However, the presence of C-H bonds makes it a potential substrate for oxidative enzymes. The products of such biotransformation would likely be halogenated alcohols, aldehydes, or carboxylic acids, which could then be further conjugated and eliminated.